

# Application Notes and Protocols for a Peruvoside-Based Drug Delivery System

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of a drug delivery system for **Peruvoside**, a cardiac glycoside with therapeutic potential in cardiovascular diseases and oncology. The following protocols and data are intended to serve as a foundational resource for researchers aiming to enhance the therapeutic efficacy and safety profile of **Peruvoside** through advanced drug delivery strategies.

## **Application Notes Introduction to Peruvoside**

**Peruvoside** is a cardiac glycoside derived from Cascabela thevetia (yellow oleander).[1] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes.[1] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, resulting in increased cardiac muscle contractility.[1] Beyond its cardiotonic effects, **Peruvoside** has demonstrated significant potential as an anticancer and antiviral agent.[2][3][4]

## Rationale for a Peruvoside-Based Drug Delivery System

Despite its therapeutic potential, **Peruvoside**, like other cardiac glycosides, has a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxic side effects. A targeted drug delivery system can offer several advantages:



- Enhanced Bioavailability: Improve the absorption and systemic availability of **Peruvoside**.
- Reduced Toxicity: Minimize off-target effects and reduce the risk of cardiotoxicity.
- Sustained Release: Maintain therapeutic drug concentrations over an extended period, reducing dosing frequency.
- Targeted Delivery: Concentrate the drug at the site of action (e.g., tumor tissue or the heart), increasing efficacy and further reducing systemic toxicity.

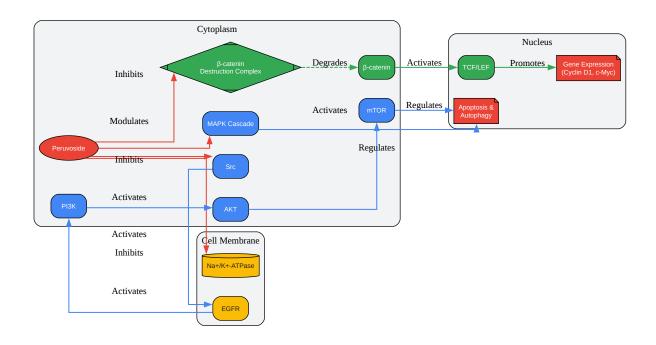
## **Mechanism of Action and Cellular Signaling**

**Peruvoside** exerts its therapeutic effects by modulating several key signaling pathways:

- Na+/K+-ATPase Inhibition: The primary mechanism involves binding to and inhibiting the Na+/K+-ATPase pump, leading to increased intracellular calcium and enhanced cardiac contractility.[1]
- Anti-Cancer Activity: Peruvoside has been shown to induce apoptosis and autophagy in cancer cells by modulating pathways such as MAPK, Wnt/β-catenin, and PI3K/AKT/mTOR.
   [5] It is also a potent inhibitor of Src, a tyrosine kinase involved in cancer progression.
- Antiviral Activity: Peruvoside has demonstrated broad-spectrum antiviral activity against positive-sense RNA viruses.[3]

The following diagrams illustrate the key signaling pathways modulated by **Peruvoside**.

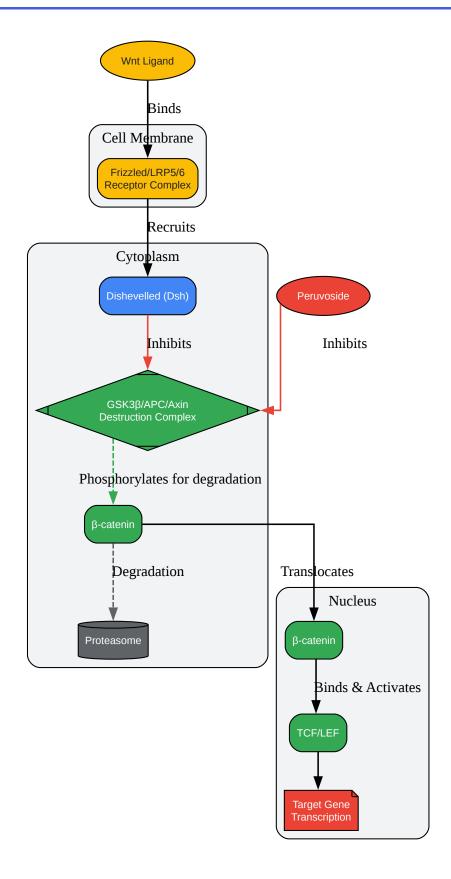




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Caption: Overview of signaling pathways modulated by **Peruvoside**.

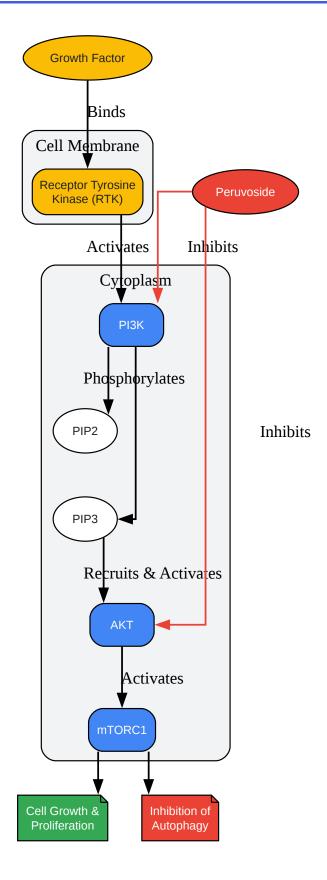




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Caption: **Peruvoside**'s effect on the Wnt/β-catenin signaling pathway.





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Caption: **Peruvoside**'s inhibitory action on the PI3K/AKT/mTOR pathway.



## **Experimental Protocols**

The following protocols are provided as a general framework and should be optimized based on specific experimental goals and laboratory conditions.

## Formulation of Peruvoside-Loaded Liposomal Nanoparticles

This protocol describes the preparation of **Peruvoside**-loaded liposomes using the thin-film hydration method.

#### Materials:

- Peruvoside
- Phosphatidylcholine (PC)
- Cholesterol
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4
- Rotary evaporator
- Probe sonicator or bath sonicator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Dissolve **Peruvoside**, phosphatidylcholine, and cholesterol in a 2:1 chloroform:methanol solvent mixture in a round-bottom flask.
- Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature to form a thin lipid

## Methodological & Application

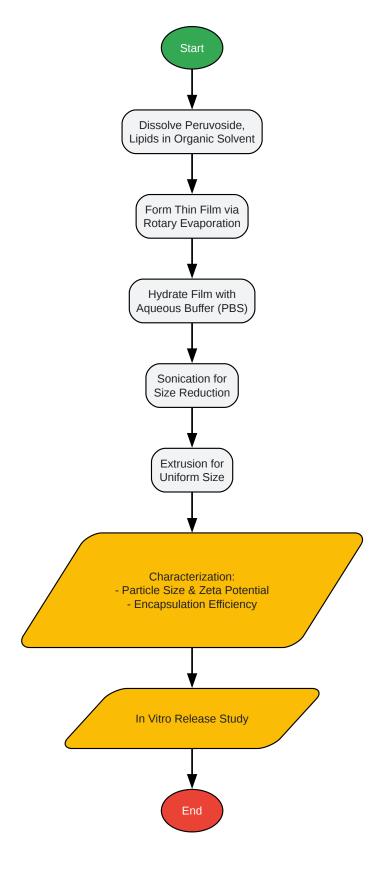




film on the inner wall of the flask.

- Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
- To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.
- For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 passes).
- Store the final **Peruvoside**-loaded liposomal nanoparticle suspension at 4°C.





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Caption: Experimental workflow for **Peruvoside** nanoparticle formulation and characterization.



## **Characterization of Peruvoside-Loaded Nanoparticles**

#### 2.1. Particle Size and Zeta Potential Analysis

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

#### Procedure:

- Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration for DLS analysis.
- Transfer the diluted sample to a disposable cuvette.
- Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using the DLS instrument.
- For zeta potential measurement, transfer the diluted sample to a specific zeta potential cuvette.
- Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
- Perform all measurements in triplicate.

#### 2.2. Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Principle: The encapsulation efficiency is determined by separating the unencapsulated (free) drug from the nanoparticle-encapsulated drug and quantifying the amount of drug in either fraction.

#### Procedure (Indirect Method):

- Place a known volume of the nanoparticle suspension in a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cutoff).
- Centrifuge at a specified speed and time to separate the aqueous phase containing the free drug (filtrate) from the nanoparticles (retentate).



- Quantify the concentration of Peruvoside in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculate the Encapsulation Efficiency (EE%) using the following formula:

EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Calculate the Drug Loading (DL%) using the following formula:

DL% = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

### In Vitro Drug Release Study

Principle: This protocol uses a dialysis method to assess the release of **Peruvoside** from the nanoparticles over time in a simulated physiological environment.

#### Materials:

- Peruvoside-loaded nanoparticle suspension
- Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
- Release medium (e.g., PBS pH 7.4, optionally containing a surfactant like Tween 80 to maintain sink conditions)
- Shaking water bath or incubator
- HPLC system for drug quantification

#### Procedure:

- Pipette a known volume of the **Peruvoside**-loaded nanoparticle suspension into a presoaked dialysis bag.
- Seal both ends of the dialysis bag.
- Immerse the dialysis bag in a known volume of the release medium in a beaker or flask.
- Place the setup in a shaking water bath maintained at 37°C.



- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
- Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
- Analyze the collected samples for Peruvoside concentration using HPLC.
- Calculate the cumulative percentage of drug released at each time point.

### **Data Presentation**

The following tables present representative quantitative data for a cardiac glycoside (Digoxin) nanoparticle formulation. These values should be considered as a reference, and actual results for a **Peruvoside** formulation may vary.

Table 1: Physicochemical Characterization of Cardiac Glycoside-Loaded Nanoparticles

Parameter	Zein Nanoparticles (Digoxin)[7][8]	PEG-PLGA Nanoparticles (Digoxin)[9]
Particle Size (nm)	87.20 ± 0.88	84 ± 0.4
Polydispersity Index (PDI)	0.23 ± 0.00	≤ 0.25
Zeta Potential (mV)	+21.23 ± 0.07	Not Reported
Encapsulation Efficiency (%)	91 ± 0.03	> 90

Table 2: In Vitro Drug Release Profile of Digoxin-Loaded Nanoparticles



Time (hours)	Cumulative Release (%) from PEG-PLGA Nanoparticles[9]
2	~15
8	~30
24	~55
48	~70

Note: The release kinetics were reported to fit the Higuchi model, indicating a diffusion-controlled release mechanism.[9]

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